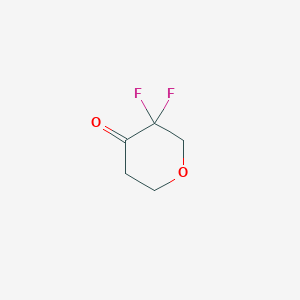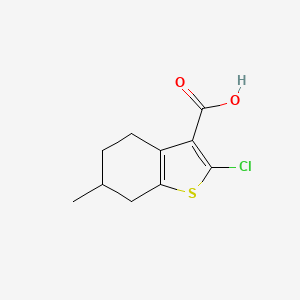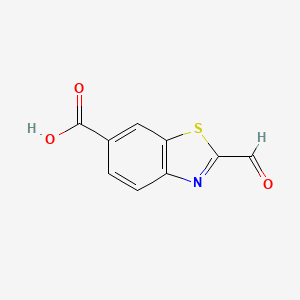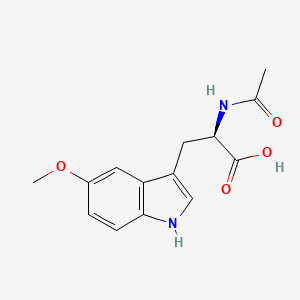
(R)-2-acetamido-3-(5-methoxy-1H-indol-3-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-acetamido-3-(5-methoxy-1H-indol-3-yl)propanoic acid is a chiral amino acid derivative that features an indole ring substituted with a methoxy group. This compound is of interest due to its potential biological activities and its structural similarity to naturally occurring amino acids and neurotransmitters.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-acetamido-3-(5-methoxy-1H-indol-3-yl)propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with the commercially available 5-methoxyindole.
Acylation: The indole nitrogen is protected by acylation using acetic anhydride to form N-acetyl-5-methoxyindole.
Bromination: The protected indole undergoes bromination at the 3-position using N-bromosuccinimide (NBS) to yield 3-bromo-N-acetyl-5-methoxyindole.
Grignard Reaction: The brominated intermediate is then subjected to a Grignard reaction with ethyl magnesium bromide to introduce the propanoic acid side chain.
Hydrolysis and Resolution: The final step involves hydrolysis of the ester to yield the racemic mixture of the target compound, followed by chiral resolution to obtain the ®-enantiomer.
Industrial Production Methods
Industrial production of ®-2-acetamido-3-(5-methoxy-1H-indol-3-yl)propanoic acid may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the bromination and Grignard reactions, as well as advanced chiral resolution techniques such as simulated moving bed chromatography.
Chemical Reactions Analysis
Types of Reactions
®-2-acetamido-3-(5-methoxy-1H-indol-3-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like ceric ammonium nitrate.
Reduction: The carbonyl group in the acetamido moiety can be reduced to an amine using lithium aluminum hydride.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Ceric ammonium nitrate in aqueous acetonitrile.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid.
Major Products
Oxidation: 2-acetamido-3-(5-hydroxy-1H-indol-3-yl)propanoic acid.
Reduction: 2-amino-3-(5-methoxy-1H-indol-3-yl)propanoic acid.
Substitution: 2-acetamido-3-(5-nitro-1H-indol-3-yl)propanoic acid.
Scientific Research Applications
®-2-acetamido-3-(5-methoxy-1H-indol-3-yl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and natural product analogs.
Biology: Studied for its potential role as a neurotransmitter analog and its effects on neural receptors.
Medicine: Investigated for its potential therapeutic effects in neurological disorders due to its structural similarity to serotonin.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of ®-2-acetamido-3-(5-methoxy-1H-indol-3-yl)propanoic acid involves its interaction with neural receptors, particularly serotonin receptors. The compound mimics the structure of serotonin, allowing it to bind to these receptors and modulate their activity. This interaction can influence neurotransmission and has potential implications for the treatment of neurological disorders.
Comparison with Similar Compounds
Similar Compounds
Serotonin: A naturally occurring neurotransmitter with a similar indole structure.
Tryptophan: An essential amino acid that serves as a precursor to serotonin.
5-Methoxytryptamine: A derivative of tryptamine with a methoxy group at the 5-position.
Uniqueness
®-2-acetamido-3-(5-methoxy-1H-indol-3-yl)propanoic acid is unique due to its combination of an acetamido group and a methoxy-substituted indole ring. This structural configuration imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C14H16N2O4 |
|---|---|
Molecular Weight |
276.29 g/mol |
IUPAC Name |
(2R)-2-acetamido-3-(5-methoxy-1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C14H16N2O4/c1-8(17)16-13(14(18)19)5-9-7-15-12-4-3-10(20-2)6-11(9)12/h3-4,6-7,13,15H,5H2,1-2H3,(H,16,17)(H,18,19)/t13-/m1/s1 |
InChI Key |
IJODSTPSSWJSBC-CYBMUJFWSA-N |
Isomeric SMILES |
CC(=O)N[C@H](CC1=CNC2=C1C=C(C=C2)OC)C(=O)O |
Canonical SMILES |
CC(=O)NC(CC1=CNC2=C1C=C(C=C2)OC)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Cyclopropyl-3-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13068067.png)
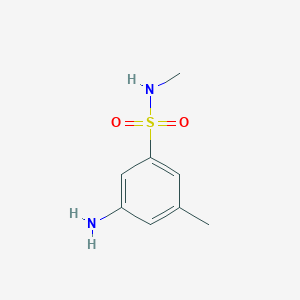
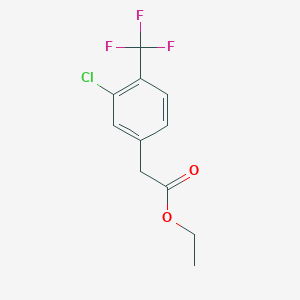
![3-[(2-Methoxycyclopentyl)oxy]azetidine](/img/structure/B13068083.png)
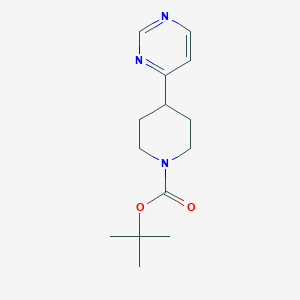
![2-[Amino(cyclopropyl)methyl]-4-tert-butylphenol](/img/structure/B13068095.png)


